molecular formula C8H4F3NO B13011211 2-Hydroxy-2-(3,4,5-trifluorophenyl)acetonitrile

2-Hydroxy-2-(3,4,5-trifluorophenyl)acetonitrile

Katalognummer: B13011211
Molekulargewicht: 187.12 g/mol
InChI-Schlüssel: IYQZAVUOJTUOHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(3,4,5-trifluorophenyl)acetonitrile typically involves the reaction of 3,4,5-trifluorobenzaldehyde with a cyanide source under basic conditions. The reaction proceeds through the formation of an intermediate cyanohydrin, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-2-(3,4,5-trifluorophenyl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-Hydroxy-2-(3,4,5-trifluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. The fluorine atoms enhance its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Hydroxy-2-(3,4,5-trifluorophenyl)acetonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which provide a combination of reactivity and selectivity not commonly found in similar compounds. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C8H4F3NO

Molekulargewicht

187.12 g/mol

IUPAC-Name

2-hydroxy-2-(3,4,5-trifluorophenyl)acetonitrile

InChI

InChI=1S/C8H4F3NO/c9-5-1-4(7(13)3-12)2-6(10)8(5)11/h1-2,7,13H

InChI-Schlüssel

IYQZAVUOJTUOHY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)F)F)C(C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.